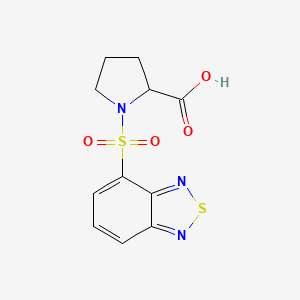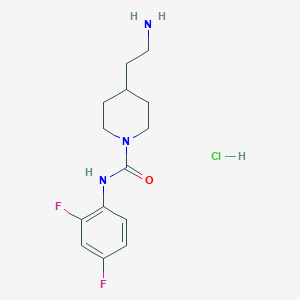
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, also known as BPIP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPIP belongs to the quinoline family and is a derivative of 4-hydroxyquinoline. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 190-192°C.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, characterized by their heterocyclic structure that includes a benzene ring fused with a pyridine ring, are noted for their applications as anticorrosive agents. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property is attributed to their high electron density and the presence of polar substituents such as nitro groups, which enhance their adsorption and complexation capabilities (C. Verma, M. Quraishi, E. Ebenso, 2020).
Biological Activities
Quinoline and its derivatives, including those with piperidine and nitro groups, are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, among others. The structural modifications of quinoline, such as the introduction of piperidine and nitro groups, can lead to compounds with potent biological activities. For example, modifications that include piperidine units have been explored for their potential as DPP IV inhibitors, which are relevant in the treatment of type 2 diabetes mellitus (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Optoelectronic Materials
The incorporation of quinoline and its derivatives into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These materials are used in applications such as electronic devices, luminescent elements, and photoelectric conversion elements. The structural versatility of quinoline derivatives allows for the development of compounds with desirable electroluminescent properties, making them suitable for use in organic light-emitting diodes and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Anticancer Research
Quinoline derivatives have also been extensively investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This includes the ability to target receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, thereby offering a promising approach for the development of new anticancer agents (N. Moorthy, Madan Singh, Vivek Chandraker, C. Karthikeyan, 2023).
Eigenschaften
IUPAC Name |
1-benzyl-3-nitro-4-piperidin-1-ylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-13-7-2-8-14-22)17-11-5-6-12-18(17)23(21)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJSRIGXYUSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)
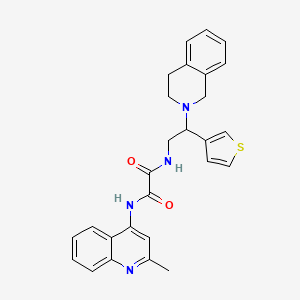
![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)
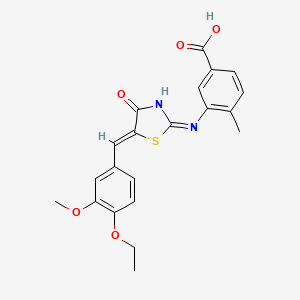
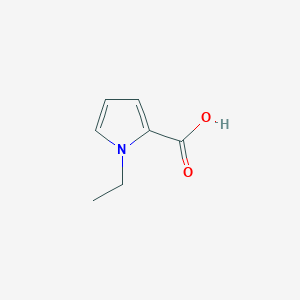
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)
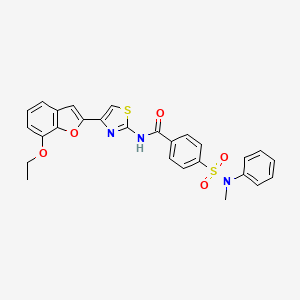

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)
